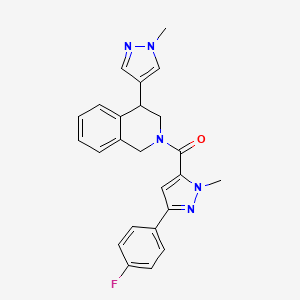

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a heterocyclic compound featuring a pyrazole moiety substituted with a 4-fluorophenyl group and a dihydroisoquinoline scaffold linked via a methanone bridge. The 4-fluorophenyl group likely contributes to electronic and steric effects, influencing molecular interactions and crystal packing, as observed in related halogenated analogs .

Propriétés

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O/c1-28-13-18(12-26-28)21-15-30(14-17-5-3-4-6-20(17)21)24(31)23-11-22(27-29(23)2)16-7-9-19(25)10-8-16/h3-13,21H,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHPLTABCOQCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is succinate dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase. It binds to the active site of the enzyme, preventing the conversion of succinate to fumarate in the citric acid cycle. This disruption in the cycle inhibits the production of ATP, the primary energy currency of the cell, leading to cell death.

Biochemical Pathways

The inhibition of succinate dehydrogenase affects two major biochemical pathways: the citric acid cycle and the electron transport chain. The blockage of the citric acid cycle prevents the production of NADH and FADH2, which are essential for the electron transport chain. This leads to a decrease in ATP production, causing energy deprivation and cell death.

Pharmacokinetics

Like other sdh inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces.

Result of Action

The result of the compound’s action is the inhibition of cellular respiration, leading to energy deprivation and cell death. This makes it effective against cells that rely heavily on aerobic respiration, such as cancer cells and certain pathogens.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability. Temperature can influence the rate of metabolic reactions involving the compound. The presence of other substances, such as food or other drugs, can also affect the absorption and metabolism of the compound.

Activité Biologique

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound typically involves multiple steps, including the formation of the pyrazole and isoquinoline moieties. The following general synthetic route can be outlined:

- Formation of Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Coupling with Isoquinoline : The isoquinoline derivative is synthesized separately and then coupled with the pyrazole under suitable conditions, often utilizing coupling agents or catalysts.

- Final Modifications : Additional functional groups, such as the fluorophenyl moiety, are introduced to enhance biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the pyrazole and isoquinoline rings. Research indicates that pyrazole derivatives exhibit a wide range of pharmacological properties, including:

- Anticancer Activity : Various studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this structure have demonstrated significant cytotoxicity against several cancer cell lines, including H460 and A549, with IC50 values ranging from 193.93 µg/mL to over 370 µg/mL depending on structural modifications .

- Antimicrobial Properties : The presence of the pyrazole ring is known for its antimicrobial effects. Compounds with similar structures have been reported to possess antibacterial and antifungal activities .

- Anti-inflammatory Effects : Pyrazoles have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes .

The mechanism through which this compound exerts its biological effects can vary based on its specific application:

- Cytotoxicity in Cancer Cells : It is hypothesized that the compound may induce apoptosis in cancer cells through mitochondrial pathways or by disrupting microtubule formation, thereby arresting the cell cycle .

- Antimicrobial Activity : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, one compound exhibited an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating promising anticancer potential compared to standard treatments like 5-fluorouracil . This highlights the need for further exploration into structure-activity relationships (SAR) to optimize efficacy.

Case Study 2: Antimicrobial Efficacy

Another study focused on a series of pyrazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The modifications in the fluorophenyl group were found to enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial potency .

Comparative Analysis

To better understand the unique properties of this compound compared to similar structures, a comparison table is provided below:

| Compound | Structure | Anticancer IC50 (µg/mL) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Pyrazole derivative | 193.93 | Moderate |

| Compound B | Pyrazole derivative | 238.14 | High |

| This Compound | (3-(4-fluorophenyl)-...) | TBD | TBD |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

and describe isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl), which share a pyrazole-thiazole backbone. Key comparisons include:

| Property | Compound 4 (Cl) | Compound 5 (F) | Target Compound |

|---|---|---|---|

| Substituent | 4-Cl | 4-F | 4-F (pyrazole), 1-Me (isoquinoline) |

| Crystal Symmetry | Triclinic, P̄1 | Triclinic, P̄1 | Not reported |

| Molecular Conformation | Two independent planar molecules with perpendicular fluorophenyl groups | Similar to 4 | Likely planar with fluorophenyl orientation |

| Synthesis Yield | High | High | Not reported |

The halogen substitution (Cl vs.

Fluorinated Pyrazolone Derivatives

highlights multifluorinated pyrazolone derivatives (e.g., 7a-e, 9a-e) synthesized via conventional and non-conventional methods. These compounds exhibit:

- Enhanced solubility due to fluorine’s electronegativity.

- Stabilized aromatic interactions in binding pockets. The target compound’s 4-fluorophenyl group likely confers analogous advantages, though its dihydroisoquinoline scaffold may introduce unique steric constraints compared to simpler pyrazolones .

NMR Spectral Comparisons

demonstrates that chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) of analogs 1 , 7 , and Rapa correlate with substituent placement. For the target compound:

- The 4-fluorophenyl group would perturb proton environments in adjacent regions.

- The methyl groups on pyrazole and isoquinoline rings may shield nearby protons, altering shifts compared to non-methylated analogs.

Methanone-Linked Heterocycles

describes a structurally related methanone compound, (3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone. Key contrasts include:

- Backbone: The target compound uses dihydroisoquinoline instead of pyridine.

Critical Analysis of Evidence Limitations

- Pharmacological Data: No evidence addresses the target compound’s bioactivity, limiting comparisons to structural/physicochemical traits.

- Crystallography : The target compound’s crystal structure remains uncharacterized, necessitating further study to confirm packing behavior.

- Synthetic Methods: emphasizes non-conventional synthesis for fluorinated pyrazolones, but applicability to the target compound’s complex scaffold is unclear.

Q & A

Q. What are the common synthetic routes for this compound?

The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. For pyrazole-dihydroisoquinoline hybrids, a typical approach involves:

- Step 1 : Preparation of the pyrazole moiety via cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Functionalization of the dihydroisoquinoline core using Buchwald-Hartwig amination or transition metal-catalyzed cross-coupling to introduce substituents like the 1-methylpyrazole group .

- Step 3 : Final coupling of the two fragments via a ketone bridge using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) . Purity is optimized via column chromatography and recrystallization.

Q. Which spectroscopic techniques are used for structural characterization?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) and confirms cyclization .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups on pyrazole at ~δ 2.5–3.5 ppm) and quaternary carbons in the dihydroisoquinoline ring .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

- HPLC : Assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enhance coupling efficiency in dihydroisoquinoline functionalization, reducing side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes byproducts in cyclization steps .

- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates, while higher temperatures (80–120°C) accelerate ring-closing reactions .

- Additives : Molecular sieves or drying agents (e.g., MgSO₄) prevent hydrolysis in moisture-sensitive steps .

Q. How can contradictions in spectral data interpretation be resolved?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., dihydroisoquinoline aromatic protons) and confirms connectivity .

- X-ray crystallography : Provides unambiguous structural confirmation, especially for stereochemical assignments in fused-ring systems .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Q. What strategies validate target engagement in biological assays?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CP55940 for cannabinoid receptors) to measure displacement by the compound .

- Cellular thermal shift assays (CETSA) : Confirm target protein stabilization upon compound binding .

- Knockout/knockdown models : Genetic silencing of putative targets (e.g., kinases) assesses functional dependency .

Q. What structure-activity relationships (SAR) are critical for pyrazole-dihydroisoquinoline hybrids?

- Fluorophenyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Methylpyrazole substitution : Reduces off-target activity by sterically blocking non-specific interactions .

- Dihydroisoquinoline ring : Rigidity improves binding affinity to enzymes with deep active sites (e.g., kinases or proteases) .

- Ketone linker : Balances conformational flexibility and target engagement .

Methodological Considerations

- Contradiction analysis : When biological activity varies between batches, use LC-MS to check for hydrolyzed or oxidized impurities .

- In silico screening : Molecular docking (AutoDock Vina) prioritizes analogs for synthesis by predicting binding modes to targets like COX-2 or EGFR .

- Kinetic solubility assays : Simulate physiological conditions (PBS, pH 7.4) to guide formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.